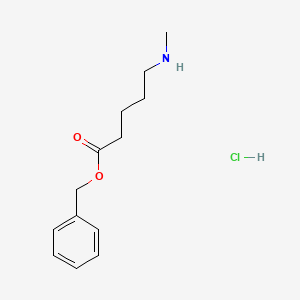

Benzyl 5-(methylamino)pentanoate hydrochloride

Description

Benzyl 5-(methylamino)pentanoate hydrochloride is a synthetic organic compound characterized by a pentanoic acid backbone esterified with a benzyl group at the carboxylate position and a methylamino substituent at the fifth carbon. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery .

Properties

Molecular Formula |

C13H20ClNO2 |

|---|---|

Molecular Weight |

257.75 g/mol |

IUPAC Name |

benzyl 5-(methylamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-14-10-6-5-9-13(15)16-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H |

InChI Key |

SESGXFFVTGNGJT-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCC(=O)OCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the selection of appropriate chiral amino acid derivatives or their esters, typically L-5-aminopentanoic acid methyl ester or related compounds, which serve as the backbone for subsequent modifications. The initial step involves protecting the amino group to prevent unwanted side reactions during chain elongation or functionalization.

- Use of Boc (tert-butoxycarbonyl) or CBZ (carboxybenzyl) protecting groups to safeguard the amino functionality.

- Esterification of the carboxylic acid to methyl ester form, often achieved via Fischer esterification or using diazomethane derivatives for milder conditions.

Introduction of the Benzyl Group

The benzyl moiety can be introduced through nucleophilic substitution or alkylation reactions:

Benzylation of the amino group : Typically performed via benzyl chloride or benzyl bromide in the presence of a base such as sodium carbonate or potassium carbonate in a polar aprotic solvent like acetone or DMF.

R-NH₂ + C₆H₅CH₂Cl → R-NH-CH₂C₆H₅Alternative approach involves reductive amination if a suitable aldehyde or ketone precursor is available.

| Reaction Step | Solvent | Catalyst/Base | Temperature | Yield/Notes |

|---|---|---|---|---|

| Benzylation of amine | Acetone or DMF | Na₂CO₃ or K₂CO₃ | Room temperature to 50°C | High yield, minimal over-alkylation |

Chain Elongation and Functional Group Transformation

The core of the synthesis involves extending the chain to form the pentanoate backbone with the methylamino functionality at the 5-position:

Amide coupling : Activation of the carboxylic acid (or ester) using coupling reagents such as HATU , DCC , or EDCI in the presence of a base like DIPEA or N,N-diisopropylethylamine .

Introduction of the methylamino group : This is achieved via nucleophilic substitution with methylamine or methylamino derivatives, often as methylamine hydrochloride, under conditions favoring substitution over elimination.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Amide formation | HATU or DCC | DMF or DCM | Room temperature to 40°C | Ensures high coupling efficiency |

| Methylamino substitution | Methylamine hydrochloride | Ethanol or DCM | Reflux or room temperature | Maintains stereochemical integrity |

Hydrochloride Salt Formation

The final step involves converting the free base into the hydrochloride salt to enhance stability and solubility:

Reaction with hydrogen chloride gas or hydrochloric acid solution in an inert solvent such as ether or ethanol.

Precipitation of the hydrochloride salt occurs upon addition of an anti-solvent like diethyl ether or ethyl acetate, followed by filtration and drying under vacuum.

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| HCl gas or HCl solution | Ethanol or diethyl ether | 0°C to room temperature | Ensures complete salt formation |

Purification and Characterization

- Purification techniques include flash chromatography on silica gel, recrystallization , or HPLC for analytical purity.

- Characterization involves NMR spectroscopy (¹H and ¹³C), mass spectrometry , IR spectroscopy , and optical rotation to confirm stereochemistry.

Reaction Optimization and Stereochemical Control

- The stereochemistry at the 2- and 3-positions is maintained by starting from chiral amino acids or employing chiral auxiliaries.

- Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are optimized to minimize racemization and byproduct formation.

Representative Reaction Scheme

L-5-Aminopentanoic acid methyl ester

|

Protection (Boc or CBZ)

|

Benzylation (benzyl chloride, base)

|

Activation of carboxyl group (HATU, DCC)

|

Reaction with methylamine hydrochloride

|

Deprotection (if necessary)

|

Formation of hydrochloride salt (HCl in ethanol)

|

Purification (chromatography, recrystallization)

Summary of Key Reaction Parameters

| Parameter | Typical Range | Impact on Preparation |

|---|---|---|

| Temperature | 0°C to 50°C | Controls reaction rate and stereochemistry |

| Solvent | DMF, DCM, Ethanol | Affects solubility and reaction efficiency |

| Reagents | Benzyl chloride, HATU, DCC, methylamine | Determines yield and purity |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 5-(methylamino)pentanoic acid and benzyl alcohol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-(methylamino)pentanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Benzyl 5-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between benzyl 5-(methylamino)pentanoate hydrochloride and its analogs:

Structural and Functional Analysis

Ester Group Variations

- Benzyl vs. However, benzyl esters are more resistant to enzymatic hydrolysis, which may necessitate additional steps in prodrug activation .

- Branched vs. Linear Chains : The branched isomer (CAS 2900-39-2) exhibits altered steric effects, which could reduce binding affinity to targets requiring linear conformations .

Amino Group Position and Substituents

- C5 vs.

- Benzylamino vs. Methylamino: Substituting methylamino with benzylamino (CAS 1257403-90-9) introduces bulkier aromaticity, which may hinder diffusion through hydrophobic barriers but improve affinity for aromatic-rich binding pockets .

Additional Functional Groups

- The ketone group in methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS 1257403-90-9) provides a reactive site for further chemical modifications, such as Schiff base formation or reductions, enhancing its versatility in synthesis .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility : Higher molecular weight compounds (e.g., pazopanib hydrochloride) often face solubility challenges, necessitating formulation adjustments. The target compound’s intermediate size (~271 Da) balances solubility and bioavailability .

- logP and Lipophilicity : Benzyl esters typically exhibit higher logP values than methyl esters, favoring passive diffusion across lipid membranes but increasing plasma protein binding risks .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing benzyl 5-(methylamino)pentanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection of functional groups. For example, benzyl esterification of pentanoic acid derivatives followed by methylamino group introduction via nucleophilic substitution or reductive amination. Reaction optimization requires pH control (e.g., buffered conditions for amine stability) and temperature modulation (e.g., 0–5°C for sensitive intermediates) to prevent side reactions like over-alkylation . Purity can be monitored using thin-layer chromatography (TLC) or inline IR spectroscopy.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : - and -NMR confirm the benzyl ester (δ ~5.1 ppm for CHPh) and methylamino protons (δ ~2.3–2.8 ppm). Coupling patterns distinguish regioisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 256.12 for CHNOCl) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>95%) and identifies hydrolyzed byproducts (e.g., free pentanoic acid) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (irritant potential noted in structurally similar amines ).

- Ventilation : Use fume hoods to minimize inhalation risks; compound may release HCl vapors under heating .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic rotational isomers (e.g., restricted rotation in benzyl esters) by acquiring spectra at –40°C .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between methylamino protons and carbonyl carbons confirm correct substitution .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) to verify assignments .

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biofluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Hydrolysis of the benzyl ester is a key degradation pathway .

- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. Stabilization strategies may include co-solvents (e.g., PEG-400) or formulation in liposomes .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., phenylephrine hydrochloride for adrenergic activity comparisons) to calibrate receptor-binding assays .

- Batch Analysis : Compare activity of synthesized batches with varying purity (e.g., 90% vs. 98%) to correlate impurities (e.g., free amine) with reduced efficacy .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables (e.g., solvent polarity in cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.